molecular formula C24H24FN3O3 B11001180 1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-3-(5-methoxy-1H-indol-1-yl)propan-1-one

1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-3-(5-methoxy-1H-indol-1-yl)propan-1-one

Cat. No.: B11001180
M. Wt: 421.5 g/mol
InChI Key: KBDJTAUPVQMMFH-UHFFFAOYSA-N
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Description

1-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-3-(5-methoxy-1H-indol-1-yl)propan-1-one is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzoxazole ring, a piperidine ring, and an indole moiety, making it a versatile candidate for various biological applications.

Preparation Methods

The synthesis of 1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-3-(5-methoxy-1H-indol-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a fluorinated carboxylic acid derivative under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is introduced by reacting the benzoxazole derivative with piperidine in the presence of a suitable catalyst.

    Indole Moiety Introduction: The indole moiety is incorporated by reacting the intermediate with 5-methoxyindole under basic conditions.

    Final Coupling: The final step involves coupling the intermediate with a propanone derivative to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-3-(5-methoxy-1H-indol-1-yl)propan-1-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-3-(5-methoxy-1H-indol-1-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Pharmacology: Research focuses on the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes, including its role in modulating signal transduction pathways.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-3-(5-methoxy-1H-indol-1-yl)propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to changes in neurotransmitter release, receptor sensitivity, and downstream cellular responses.

Comparison with Similar Compounds

1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-3-(5-methoxy-1H-indol-1-yl)propan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H24FN3O3

Molecular Weight

421.5 g/mol

IUPAC Name

1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-3-(5-methoxyindol-1-yl)propan-1-one

InChI

InChI=1S/C24H24FN3O3/c1-30-19-3-5-21-17(14-19)8-10-27(21)13-9-23(29)28-11-6-16(7-12-28)24-20-4-2-18(25)15-22(20)31-26-24/h2-5,8,10,14-16H,6-7,9,11-13H2,1H3

InChI Key

KBDJTAUPVQMMFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCC(=O)N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Origin of Product

United States

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